5-bromo-N-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
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Overview
Description
5-BROMO-N~2~-{4-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE is a complex organic compound that features a bromine atom, a furamide group, and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~2~-{4-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions.
Coupling Reactions: The final step involves coupling the 1,2,4-oxadiazole derivative with a furamide derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, potentially leading to ring opening or debromination.
Substitution: The bromine atom can be substituted by various nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced oxadiazole derivatives or debrominated products.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Medicine
Anticancer Research: Studied for its potential anticancer properties due to its ability to interact with specific cellular pathways.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-BROMO-N~2~-{4-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE exerts its effects is largely dependent on its interaction with molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and methoxy groups can also play roles in binding to specific sites on proteins or DNA, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 5-BROMO-N~2~-{4-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FLUOROBENZAMIDE
- 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE
Uniqueness
The unique combination of the bromine atom, oxadiazole ring, and furamide group in 5-BROMO-N~2~-{4-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE provides distinct chemical properties and reactivity patterns that are not found in other similar compounds. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C21H16BrN3O5 |
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Molecular Weight |
470.3 g/mol |
IUPAC Name |
5-bromo-N-[4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H16BrN3O5/c1-27-15-8-5-13(11-17(15)28-2)21-24-19(25-30-21)12-3-6-14(7-4-12)23-20(26)16-9-10-18(22)29-16/h3-11H,1-2H3,(H,23,26) |
InChI Key |
FAOKGBNOHROHDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br)OC |
Origin of Product |
United States |
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